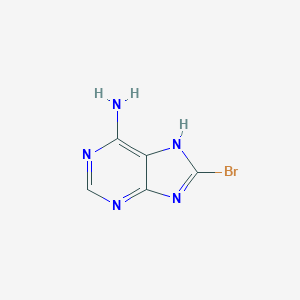

8-Bromoadenine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXHPCVBOXMRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220036 | |

| Record name | 8-Bromoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-78-3 | |

| Record name | 8-Bromo-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 8-Bromoadenine as a Radiosensitizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy remains a cornerstone of cancer treatment, yet its efficacy is often limited by the intrinsic radioresistance of tumors and damage to surrounding healthy tissues. Radiosensitizers are compounds that enhance the tumor-killing effects of ionizing radiation, thereby improving the therapeutic ratio. 8-Bromoadenine, a halogenated purine (B94841) analog, has been investigated as a potential radiosensitizer. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of the current understanding, relevant experimental methodologies, and potential signaling pathways involved.

While the conceptual framework for this compound's radiosensitizing properties is established, it is important to note that specific quantitative data from preclinical studies, such as sensitizer (B1316253) enhancement ratios (SER) from clonogenic assays, and detailed experimental protocols are not extensively available in the public domain. This guide, therefore, synthesizes the known principles of its action and provides generalized protocols and pathway diagrams based on the broader understanding of halogenated radiosensitizers.

Core Mechanism of Action: Interaction with Low-Energy Electrons

The primary mechanism by which this compound is thought to exert its radiosensitizing effect is through its interaction with low-energy electrons (LEEs) generated during radiotherapy.

When high-energy ionizing radiation interacts with biological tissue, it produces a cascade of secondary electrons. A significant portion of these are LEEs (with energies below 20 eV). These LEEs can directly interact with DNA, but their reactivity is significantly enhanced in the presence of halogenated compounds like this compound.

The proposed mechanism involves the following key steps:

-

Electron Attachment: this compound has a high cross-section for capturing thermal and pre-thermal electrons, forming a transient negative ion (TNI) or a stable parent anion. This process is highly efficient at low electron energies.

-

Dissociative Electron Attachment (DEA): The formed anion is unstable and can dissociate. The primary fragmentation pathway is the cleavage of the carbon-bromine (C-Br) bond. This is an exocyclic bond cleavage that results in a bromide anion (Br-) and a highly reactive purine radical.

-

Induction of DNA Damage: The resulting reactive radical can then induce further damage to the DNA backbone, leading to single-strand breaks (SSBs) and, potentially, double-strand breaks (DSBs). This localized enhancement of DNA damage in the vicinity of the incorporated this compound is the basis of its radiosensitizing effect.

This process effectively channels the energy of non-damaging low-energy electrons into chemically reactive species that can cause significant DNA damage, thereby amplifying the cytotoxic effects of radiation.

Inhibition of DNA Repair

In addition to enhancing DNA damage, there is evidence to suggest that this compound may also inhibit DNA repair processes. Specifically, it has been reported to inhibit the repair of DNA single-strand breaks in HeLa cells. This dual action of increasing DNA damage and hindering its repair would synergistically contribute to the overall radiosensitizing effect. However, the precise molecular mechanisms of this inhibition, including the specific enzymes or pathways targeted, are not well-elucidated in the available literature.

Data Presentation

Table 1: Hypothetical Clonogenic Survival Data for Irradiated Cells Treated with this compound

| Radiation Dose (Gy) | Surviving Fraction (Radiation Alone) | Surviving Fraction (Radiation + this compound) |

| 0 | 1.00 | 0.95 |

| 2 | 0.60 | 0.40 |

| 4 | 0.30 | 0.15 |

| 6 | 0.10 | 0.04 |

| 8 | 0.03 | 0.01 |

Table 2: Hypothetical Sensitizer Enhancement Ratios (SER) for this compound

| Cell Line | This compound Concentration (µM) | Survival Level | SER |

| HeLa | 10 | 50% | 1.5 |

| A549 | 10 | 50% | 1.4 |

| HeLa | 10 | 10% | 1.6 |

| A549 | 10 | 10% | 1.5 |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound as a radiosensitizer are scarce. The following sections provide generalized, yet detailed, methodologies for key experiments that are fundamental to evaluating the efficacy and mechanism of a radiosensitizer.

Clonogenic Survival Assay

This assay is the gold standard for assessing the reproductive integrity of cells after exposure to cytotoxic agents.

Objective: To determine the ability of single cells to form a colony (a clone) after treatment with radiation, with and without this compound.

Methodology:

-

Cell Culture: Maintain the cancer cell line of interest (e.g., HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Seed cells in culture flasks and allow them to attach. Treat the cells with a predetermined concentration of this compound (or vehicle control) for a specified duration (e.g., 24 hours) prior to irradiation.

-

Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source (e.g., X-ray or gamma-ray irradiator).

-

Cell Plating: Immediately after irradiation, trypsinize the cells, count them, and plate a known number of cells into new culture dishes. The number of cells plated will depend on the expected survival rate for each radiation dose.

-

Incubation: Incubate the plates for a period sufficient for colony formation (typically 10-14 days), ensuring that colonies consist of at least 50 cells.

-

Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain them with crystal violet. Count the number of colonies in each dish.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to achieve a certain level of survival (e.g., 50%) in the absence of the sensitizer to the dose required for the same survival level in its presence.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs).

Objective: To visualize and quantify the formation of γH2AX foci, a marker for DSBs, in cells treated with radiation with and without this compound.

Methodology:

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound and irradiate as described for the clonogenic assay.

-

Fixation and Permeabilization: At various time points after irradiation (e.g., 30 minutes, 4 hours, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To measure the extent of DNA damage (single and double-strand breaks) in cells exposed to radiation and this compound.

Methodology:

-

Cell Preparation and Treatment: Prepare a single-cell suspension from cells treated with this compound and/or radiation.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the nuclear DNA embedded in the agarose.

-

Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks and alkali-labile sites, immerse the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. The negatively charged, fragmented DNA will migrate out of the nucleus, forming a "comet" shape.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment using specialized software.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound in the context of radiosensitization are not well-defined. However, based on its mechanism of inducing DNA damage, it is plausible that it activates the canonical DNA Damage Response (DDR) pathways.

Proposed Signaling Pathway of this compound-Induced Radiosensitization

The following diagram illustrates a hypothetical signaling cascade initiated by the combined action of radiation and this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the preclinical evaluation of a radiosensitizer like this compound.

Conclusion and Future Directions

This compound shows promise as a radiosensitizer primarily through its ability to interact with low-energy electrons, leading to enhanced, localized DNA damage. The potential for concurrent inhibition of DNA repair pathways further strengthens its rationale for use in combination with radiotherapy. However, a significant gap exists in the literature regarding comprehensive preclinical data that quantitatively evaluates its efficacy and delineates the specific molecular pathways it modulates.

Future research should focus on:

-

Quantitative in vitro studies: Performing clonogenic survival assays across various cancer cell lines to determine SER values and establish the dose-enhancement effect of this compound.

-

Detailed mechanistic studies: Utilizing techniques like γH2AX foci analysis and comet assays to precisely quantify the extent and type of DNA damage induced.

-

Investigation of DNA repair inhibition: Elucidating the specific DNA repair pathways (e.g., Base Excision Repair, Single-Strand Break Repair) and enzymes that are inhibited by this compound.

-

In vivo studies: Evaluating the radiosensitizing effects of this compound in animal tumor models to assess its therapeutic potential in a more complex biological system.

A more thorough understanding of these aspects will be crucial for the potential translation of this compound into clinical applications as an effective radiosensitizing agent.

An In-depth Technical Guide to the Synthesis of 8-Bromoadenine from Adenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromoadenine from adenine (B156593), a critical process for the development of various therapeutic agents and research tools. This document details the underlying chemical principles, outlines specific experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a key synthetic intermediate in medicinal chemistry and chemical biology. Its utility stems from the introduction of a bromine atom at the C8 position of the purine (B94841) ring, which not only modulates the biological activity of the parent molecule but also serves as a versatile handle for further chemical modifications. This guide focuses on the direct bromination of adenine, a common and cost-effective starting material. The primary mechanism for this transformation is electrophilic aromatic substitution, where a bromine electrophile attacks the electron-rich purine ring system.

Synthesis Methodologies

The synthesis of this compound from adenine can be achieved through several methods, primarily differing in the choice of the brominating agent. The most common and effective reagents are molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Bromination using Molecular Bromine (Br₂)

This classical method involves the direct reaction of adenine with molecular bromine, typically in an aqueous buffer solution to control the pH and facilitate the reaction.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and more selective brominating agent compared to molecular bromine. This method often provides higher yields and fewer byproducts, making it a preferred choice in many synthetic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative synthesis protocols, allowing for a direct comparison of the different methods.

| Parameter | Method 1: Molecular Bromine (Br₂) | Method 2: N-Bromosuccinimide (NBS) |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | 1M Sodium Acetate (B1210297) Buffer (pH 4.0) | Dichloromethane (B109758) (DCM) and Water (1:1 v/v) |

| Stoichiometry (Adenine:Reagent) | 1 : 3 | 1 : 1.1 |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 4 hours | 2-4 hours |

| Reported Yield | ~40%[1] | Quantitative (>99%)[2] |

| Purification Method | Column Chromatography (DEAE-cellulose) | Separation and Washing |

Experimental Protocols

Protocol 1: Synthesis of this compound using Molecular Bromine

This protocol is adapted from a method for the bromination of FAD, which involves the bromination of the adenine moiety.[1]

Materials:

-

Adenine

-

1M Sodium Acetate Buffer (pH 4.0)

-

Molecular Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄)

-

DEAE-cellulose for column chromatography

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.0)

Procedure:

-

Dissolve adenine (1 equivalent) in 1M sodium acetate buffer (pH 4.0).

-

Add molecular bromine (3 equivalents) to the solution.

-

Stir the mixture vigorously for 4 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove unreacted bromine by repeated extraction with carbon tetrachloride.

-

The aqueous phase containing the product is then subjected to purification by column chromatography on DEAE-cellulose, eluting with 50 mM potassium phosphate buffer (pH 6.0).

-

Collect the fractions containing this compound and desalt if necessary.

Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the high-yield synthesis of 8-bromocaffeine, which can be applied to adenine.[2]

Materials:

-

Adenine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Deionized Water

-

10% (w/v) Sodium thiosulfate (B1220275) solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve adenine (1 equivalent) in a 1:1 (v/v) mixture of dichloromethane (DCM) and deionized water.

-

With vigorous stirring at room temperature, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete (disappearance of the adenine spot on TLC), transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a 10% sodium thiosulfate solution to quench any remaining NBS, followed by deionized water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualizations

Reaction Mechanism

The synthesis of this compound from adenine proceeds via an electrophilic aromatic substitution mechanism.

References

enzymatic properties of 8-Bromoadenine nucleotides

An In-depth Technical Guide to the Enzymatic Properties of 8-Bromoadenine Nucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound nucleotides are synthetic analogs of natural adenine (B156593) nucleotides, characterized by the substitution of a hydrogen atom with a bromine atom at the 8th position of the adenine ring. This modification forces the glycosidic bond into a syn conformation, in contrast to the anti conformation preferred by natural nucleotides. This fixed conformation dramatically alters their interaction with enzyme active and allosteric sites, making them invaluable tools for biochemical and pharmacological research. This guide provides a comprehensive overview of their enzymatic properties, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Enzymatic Properties

The introduction of a bulky bromine atom at the C8 position significantly influences how these analogs interact with nucleotide-binding proteins.

-

Substrates and Inhibitors: this compound nucleotides, particularly 8-Br-ATP and 8-Br-ADP, can often substitute for their natural counterparts as substrates in reactions catalyzed by phosphotransferases. However, their efficiency as both phosphate (B84403) donors and acceptors is generally much lower.[1] In many cases, they act as competitive inhibitors by binding to the active site without facilitating the catalytic reaction. For instance, 8-amino-ATP, a related analog, has been shown to be incorporated into nascent RNA, causing chain termination, and to compete with ATP in in vitro transcription assays.[2]

-

Enzyme Activation: Analogs like 8-Bromo-cAMP and 8-Bromo-cGMP are potent activators of their respective protein kinases, PKA and PKG.[3][4] Their increased lipophilicity compared to cAMP and cGMP allows them to be cell-permeable, making them standard tools for studying cyclic nucleotide signaling pathways in intact cells.[4][5] 8-Bromo-cAMP is a known activator of both PKA and the Exchange protein directly activated by cAMP (Epac).[5]

-

Allosteric Effects: A key distinction is the general inability of this compound nucleotides to function as allosteric effectors.[1] While they may bind to catalytic sites, the stringent structural requirements of allosteric sites often prevent these syn-conformation analogs from inducing the necessary conformational changes for allosteric regulation. This property allows researchers to dissect catalytic versus allosteric functions of natural nucleotides.

-

Metabolic Stability: While more stable than their natural counterparts, some 8-bromo analogs can be metabolized. 8-Br-cAMP, for example, is slowly hydrolyzed by phosphodiesterases (PDEs).[5] For experiments requiring long incubation periods, phosphorothioate-modified analogs are recommended to prevent metabolic side effects.[5]

Quantitative Data on Enzyme Interactions

The following tables summarize key quantitative data regarding the interaction of this compound nucleotides and their derivatives with various enzymes.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Type | Value | Organism/System | Reference |

|---|---|---|---|---|---|

| 8-Bromo-ATP | Cytotoxicity | - | IC₅₀: 23.1 μM | Multiple Myeloma Cells | [6] |

| (Rp)-8-bromo-PET-cyclic GMPS | PKG Type Iα & Iβ | Competitive | Kᵢ: 0.03 μM | Purified Enzyme | [7] |

| (Rp)-8-bromo-PET-cyclic GMPS | PKA Type II | Competitive | Apparent Kᵢ: 10 μM | Purified Enzyme | [7] |

| 8-(4-bromo-2,3-dioxobutylthio)guanosine 5'-triphosphate* | Adenylosuccinate Synthetase | Affinity Label | Apparent Kᵢ: 115 μM | Escherichia coli | [8] |

| 8-slAMP | AMP Nucleosidase | Competitive | Kᵢ: 19 μM | - |[9] |

Note: This compound is a derivative synthesized from 8-Br-GTP.

Table 2: Enzyme Activation Data

| Compound | Target Enzyme/Receptor | Activation Constant (Kₐ) | Organism/System | Reference |

|---|---|---|---|---|

| 8-Bromo-cAMP | Protein Kinase A (PKA) | 0.05 μM | - | [10] |

| 8-Bromo-cGMP | Protein Kinase G (PKG) | 4.3-fold more potent than cGMP | in vitro | [4] |

| 8-Bromo-ATP | Purinergic P2X Receptors | Agonist | Guinea Pig Bladder |[6] |

Signaling Pathways and Visualizations

This compound nucleotides are critical for elucidating signaling pathways. The diagrams below, rendered in DOT language, illustrate their roles.

Activation of the PKA Signaling Pathway by 8-Bromo-cAMP

8-Br-cAMP is a cell-permeable analog used to activate the cAMP-dependent protein kinase (PKA) pathway. This activation leads to the phosphorylation of numerous downstream targets, including transcription factors like CREB, which in turn regulate gene expression.

Caption: Workflow of PKA pathway activation by 8-Br-cAMP.

Activation of the PKG Signaling Pathway by 8-Bromo-cGMP

Similar to its cAMP counterpart, 8-Br-cGMP is used to study the cGMP-dependent protein kinase (PKG) pathway. This pathway is crucial in processes like smooth muscle relaxation, where PKG activation leads to a decrease in intracellular calcium levels.

Caption: Activation of the PKG signaling pathway by 8-Br-cGMP.

Experimental Protocols

Detailed methodologies are essential for the effective use of this compound nucleotides in research.

Protocol 1: General Synthesis of this compound Nucleotides

This protocol describes a common method for synthesizing 8-bromo analogs via direct bromination.[11][12]

-

Dissolution: Dissolve the starting adenine nucleotide (e.g., ATP, cAMP) in a suitable buffer, such as a 1 M sodium acetate (B1210297) buffer (pH 4.0).

-

Bromination: Add bromine water (a saturated solution of bromine in water) dropwise to the nucleotide solution while stirring vigorously at room temperature. The reaction progress can be monitored by the disappearance of the bromine color.

-

Quenching: Once the reaction is complete (the bromine color persists), quench the excess bromine by adding a small amount of sodium bisulfite solution until the color disappears.

-

Purification: The 8-bromo derivative is typically purified from the reaction mixture using anion-exchange chromatography (e.g., on a DEAE-Sephadex column) with a linear gradient of a salt solution like triethylammonium (B8662869) bicarbonate.

-

Characterization: Collect and pool the fractions containing the product. Confirm the identity and purity of the this compound nucleotide using techniques such as UV-Vis spectroscopy (which shows a characteristic spectral shift), mass spectrometry, and NMR.

-

Lyophilization: Lyophilize the purified product to obtain a stable, dry powder.

Caption: Workflow for the synthesis of this compound nucleotides.

Protocol 2: In Vitro PKA/PKG Activation Assay

This protocol outlines a method to measure the activation of PKA or PKG by their respective 8-bromo analogs.

-

Reaction Mixture Preparation: Prepare a reaction buffer appropriate for the kinase (e.g., containing Tris-HCl, MgCl₂, and ATP).

-

Component Addition: In a microtiter plate or microcentrifuge tube, add the following components in order:

-

Kinase-specific peptide substrate (e.g., Kemptide for PKA, or VASP for PKG).

-

The 8-bromo analog (8-Br-cAMP or 8-Br-cGMP) at various concentrations to generate a dose-response curve.

-

The purified PKA or PKG enzyme.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP (often [γ-³²P]ATP for radiometric detection, or unlabeled ATP for antibody-based detection).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Detection: Quantify the amount of phosphorylated substrate.

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.

-

Antibody-based: Use an ELISA or Western blot format with a phospho-specific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: Plot the kinase activity against the concentration of the 8-bromo analog and fit the data to a suitable equation (e.g., Michaelis-Menten) to determine the activation constant (Kₐ).

Protocol 3: Cell-Based Apoptosis Assay

This protocol describes how to assess the pro-apoptotic effects of this compound nucleotides on cancer cell lines.[3]

-

Cell Culture: Plate cancer cells (e.g., esophageal cancer Eca-109 cells or multiple myeloma cells) in a multi-well plate and culture until they reach approximately 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of the this compound nucleotide (e.g., 8-Br-cAMP or 8-Br-ATP) for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control group.

-

Apoptosis Detection: Assess apoptosis using one of the following methods:

-

Annexin V/Propidium Iodide (PI) Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Caspase Activity Assay: Lyse the cells and measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminogenic or fluorogenic substrate.

-

PARP Cleavage: Perform Western blotting on cell lysates to detect the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis, using an antibody that recognizes the cleaved fragment.

-

-

Data Analysis: Quantify the percentage of apoptotic cells or the relative caspase activity for each treatment condition. Calculate the IC₅₀ value if a dose-dependent cytotoxic effect is observed.[6]

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound nucleotides are versatile and powerful molecular probes. Their fixed syn conformation provides a unique tool to explore the structural and functional requirements of nucleotide-binding sites in enzymes. They have proven instrumental in activating specific signaling pathways, dissecting catalytic from allosteric functions, and serving as lead compounds in drug discovery, particularly in oncology. A thorough understanding of their specific enzymatic properties, supported by quantitative data and robust experimental protocols, is essential for their effective application in advancing biological and pharmaceutical research.

References

- 1. Enzymatic properties of this compound nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 5. biolog.de [biolog.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-(4-Bromo-2,3-dioxobutylthio)guanosine 5'-triphosphate: a new affinity label for purine nucleotide sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Studies of Nucleosides and Nucleotides. XXXVIII. Synthesis of 8-Bromoadenosine Nucleotides [jstage.jst.go.jp]

- 12. Studies on nucleosides and nucleotides. 38. Synthesis of 8-bromoadenosine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 8-Bromoadenine in the Inhibition of DNA Single-Strand Break Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenine is a purine (B94841) analog that has garnered significant interest in the fields of radiobiology and oncology for its dual ability to sensitize cells to ionizing radiation and inhibit the repair of DNA single-strand breaks (SSBs). This technical guide provides an in-depth examination of the molecular mechanisms underpinning these phenomena. It details the incorporation of this compound into DNA, its role in promoting radiation-induced strand breaks via dissociative electron attachment, and the subsequent inhibition of the single-strand break repair (SSBR) pathway, a critical component of the Base Excision Repair (BER) system. This document summarizes available quantitative data, outlines key experimental methodologies for studying its effects, and presents signaling pathway and experimental workflow diagrams to elucidate the core concepts for researchers and drug development professionals.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Single-strand breaks are among the most frequent lesions, and their efficient repair is crucial for cell survival and the prevention of mutations that can lead to cancer. The SSBR pathway, which is a major component of the Base Excision Repair (BER) pathway, is the primary mechanism for repairing these lesions. Key proteins in this pathway include poly(ADP-ribose) polymerase 1 (PARP1), which detects the break, and the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1), which coordinates the subsequent enzymatic steps of end processing, DNA synthesis, and ligation.

Halogenated purine and pyrimidine (B1678525) analogs have been explored as potential radiosensitizers in cancer therapy. This compound, a brominated derivative of adenine (B156593), is one such molecule that has been shown to inhibit the repair of DNA single-strand breaks, thereby enhancing the cytotoxic effects of ionizing radiation.[1] This guide will delve into the technical details of its mechanism of action and its implications for cancer research and drug development.

Mechanism of Action

The biological effects of this compound are contingent on its metabolic activation and incorporation into the cellular DNA. Once integrated into the genome, it exerts its radiosensitizing and repair-inhibiting effects through a two-pronged mechanism.

Incorporation into DNA

The triphosphate form of this compound's corresponding deoxyribonucleoside, 8-bromo-2'-deoxyadenosine (B120125) triphosphate (8-Br-dATP), can be utilized by cellular DNA polymerases as a substrate during DNA replication. Studies have demonstrated the efficient incorporation of 8-Br-dATP into DNA. This incorporation is a prerequisite for its function as a radiosensitizer, as its effects are mediated directly within the DNA strand.

Radiosensitization through Dissociative Electron Attachment

Upon exposure to ionizing radiation, a cascade of events leads to the production of low-energy secondary electrons. These electrons can interact with the DNA, and the presence of this compound significantly enhances the damaging effects of this interaction. This compound has a high electron affinity, and upon capturing a low-energy electron, it undergoes a process called dissociative electron attachment. This results in the cleavage of the carbon-bromine bond, producing a bromide anion and a highly reactive purine radical within the DNA strand. This radical can then abstract a hydrogen atom from a nearby deoxyribose sugar, leading to the formation of a single-strand break.

Inhibition of Single-Strand Break Repair

The primary focus of this guide is the role of this compound in inhibiting the repair of the very single-strand breaks it helps to create. While the precise molecular interactions are still an area of active investigation, the prevailing hypothesis is that the presence of the bulky and electronegative bromine atom at the C8 position of the adenine base, now part of the DNA template, creates a steric and/or electronic hindrance for the SSBR machinery.

The SSBR pathway is a highly coordinated process:

-

Damage Recognition: PARP1 recognizes and binds to the single-strand break.

-

Recruitment of Repair Complex: Activated PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit the scaffold protein XRCC1.

-

End Processing and DNA Synthesis: XRCC1, in turn, recruits other key enzymes, including DNA polymerase β (Polβ) and DNA ligase IIIα (LigIIIα). Polβ fills the single-nucleotide gap.

-

Ligation: DNA ligase IIIα seals the remaining nick in the phosphodiester backbone.

The presence of an this compound residue adjacent to the strand break is thought to interfere with one or more of these steps. The altered conformation of the DNA containing this compound may impede the efficient binding of PARP1 or XRCC1. Alternatively, it may hinder the catalytic activity of DNA polymerase β or DNA ligase IIIα, thereby stalling the repair process and leading to the persistence of cytotoxic single-strand breaks.

Signaling Pathways in SSBR and Inhibition by this compound

The following diagrams illustrate the canonical SSBR pathway and the proposed point of inhibition by this compound.

Caption: Canonical Single-Strand Break Repair (SSBR) Pathway.

Caption: Proposed Inhibition of SSBR by Incorporated this compound.

Quantitative Data

Quantitative analysis of the radiosensitizing and repair-inhibiting properties of this compound is essential for its evaluation as a potential therapeutic agent. While comprehensive dose-response and kinetic data are not extensively available in the public literature, some studies have quantified its radiosensitizing effect.

| Parameter | Value | Context |

| Radiosensitization Enhancement Factor | 1.9 ± 0.6 | For single-strand break induction by electrons in the 0.5–9 eV range in DNA containing 8-bromoadenosine (B559644) compared to unmodified DNA. |

Further research is required to establish detailed kinetic parameters of SSBR inhibition, such as the half-life of strand breaks in the presence of varying concentrations of incorporated this compound, and to determine dose enhancement ratios for clinically relevant radiation sources.

Experimental Protocols

The inhibition of SSBR by this compound can be quantitatively assessed using several well-established techniques. The following are overviews of two common methods.

Alkaline Elution Assay

Principle: The alkaline elution assay measures the rate at which single-stranded DNA elutes through a filter under alkaline conditions. The rate of elution is proportional to the number of single-strand breaks present in the DNA. Longer DNA fragments elute more slowly than shorter fragments. By comparing the elution rates of DNA from treated and untreated cells over a time course, the kinetics of DNA repair can be determined.

Methodology Overview:

-

Cell Culture and Treatment: Cells are cultured in the presence of 8-bromo-2'-deoxyadenosine to allow for its incorporation into the DNA. Control cultures are grown without the analog.

-

Induction of DNA Damage: Cells are exposed to a defined dose of ionizing radiation to induce single-strand breaks.

-

Cell Lysis on Filter: A known number of cells are loaded onto a polycarbonate filter and lysed with a detergent solution.

-

Alkaline Elution: The DNA is slowly eluted from the filter with a buffer at a high pH (e.g., pH 12.1). Fractions of the eluate are collected over time.

-

Quantification: The amount of DNA in each fraction and remaining on the filter is quantified using a fluorescent DNA-binding dye.

-

Data Analysis: The fraction of DNA retained on the filter is plotted against the elution time. A faster elution rate in cells treated with this compound compared to controls at various time points post-irradiation indicates an inhibition of SSBR.

Single-Cell Gel Electrophoresis (Comet Assay)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. The negatively charged DNA migrates out of the nucleus towards the anode. DNA with strand breaks migrates further, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The length and intensity of the comet tail are proportional to the amount of DNA damage.

Methodology Overview:

-

Cell Preparation and Treatment: As with alkaline elution, cells are first cultured with 8-bromo-2'-deoxyadenosine.

-

Induction of Damage: Cells are irradiated to induce SSBs.

-

Embedding in Agarose: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with a high pH buffer to unwind the DNA and then subjected to an electric field.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Image Analysis: Specialized software is used to quantify the amount of DNA in the comet tail relative to the head (e.g., % tail DNA, tail moment). A greater tail moment in cells containing this compound at different repair time points indicates inhibition of SSBR.

Caption: General Experimental Workflow for Assessing SSBR Inhibition.

Applications and Future Directions

The ability of this compound to inhibit SSBR makes it a compound of interest for enhancing the efficacy of radiotherapy. By preventing cancer cells from repairing radiation-induced DNA damage, it may be possible to achieve greater tumor cell killing for a given dose of radiation, potentially improving therapeutic outcomes and reducing side effects.

Future research should focus on:

-

Elucidating the precise molecular interactions: High-resolution structural studies of SSBR enzymes in complex with DNA containing this compound would provide definitive insights into the mechanism of inhibition.

-

Comprehensive quantitative analysis: Detailed studies are needed to quantify the dose-enhancement ratios and the kinetics of repair inhibition in various cancer cell lines.

-

In vivo studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and toxicity profile of this compound in combination with radiotherapy.

-

Development of analogs: The synthesis and evaluation of other 8-substituted purine analogs may lead to the discovery of more potent and selective inhibitors of DNA repair.

Conclusion

This compound represents a promising strategy for targeting the DNA damage response in cancer cells. Its dual action as a radiosensitizer and an inhibitor of single-strand break repair provides a powerful combination for enhancing the cytotoxicity of ionizing radiation. By understanding the core mechanisms of its action, as detailed in this guide, researchers and drug development professionals can better explore its therapeutic potential and design next-generation agents for cancer treatment.

References

The Advent of 8-Bromoadenine: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenine, a halogenated derivative of the fundamental purine (B94841) nucleobase adenine (B156593), has emerged as a pivotal scaffold in the landscape of medicinal chemistry. Its unique electronic properties and versatile reactivity have enabled the development of a diverse array of therapeutic agents and chemical probes. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this compound, with a focus on its role in the generation of adenosine (B11128) receptor antagonists and Toll-like receptor 7 (TLR7) agonists. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

A Historical Perspective: From Purine Chemistry to a Versatile Intermediate

The story of this compound is intrinsically linked to the broader history of purine chemistry. The late 19th century witnessed pioneering work by the German chemist Emil Fischer, who first synthesized purine in 1898, building upon the earlier isolation of uric acid from kidney stones by Carl Wilhelm Scheele in 1776.[1] Fischer's elucidation of the purine structure laid the groundwork for the chemical exploration of this vital class of heterocycles.[1][2]

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development can be situated within the intensive investigation of purine derivatives that followed Fischer's seminal discoveries. The introduction of a bromine atom at the C8 position of the adenine core proved to be a transformative modification. This substitution not only alters the electronic distribution of the purine ring system but also provides a reactive handle for further chemical elaboration through various cross-coupling and nucleophilic substitution reactions. This versatility has established this compound as a crucial intermediate in the synthesis of complex molecular architectures with diverse biological activities. One of the common methods for its synthesis involves the direct bromination of adenine or its derivatives.[3]

Medicinal Chemistry Applications of this compound Derivatives

The strategic placement of a bromine atom at the 8-position of adenine has been instrumental in the development of potent and selective ligands for various biological targets. Two areas where this compound has made a significant impact are in the modulation of adenosine receptors and the activation of the innate immune system through Toll-like receptor 7.

Adenosine Receptor Antagonists

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and have been implicated in a range of pathologies, including neurodegenerative diseases, inflammation, and cancer. The development of selective antagonists for these receptors is a key focus of drug discovery. The introduction of a bromine atom at the 8-position of adenine has been shown to enhance the interaction with adenosine receptors, particularly the A2A subtype.[4] This has led to the synthesis of a variety of 8-bromo-9-alkyladenine derivatives that serve as valuable tools for studying adenosine receptor function and as starting points for the development of novel therapeutics.[4][5]

Toll-like Receptor 7 (TLR7) Agonists

Toll-like receptor 7 (TLR7) is an endosomally located receptor of the innate immune system that recognizes single-stranded RNA viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective anti-viral and anti-tumor immune response. 8-Oxoadenine derivatives, often synthesized from this compound precursors, have been identified as potent TLR7 agonists.[6][7] These synthetic agonists are being actively investigated as vaccine adjuvants and for their potential in cancer immunotherapy. The 8-position modification is crucial for their activity, and extensive structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity.[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives as adenosine receptor antagonists and TLR7 agonists.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Human Adenosine Receptors

| Compound | A1 | A2A | A2B | A3 | Reference |

| 8-Bromo-9-ethyladenine | 1300 | 52 | 840 | >10000 | [4][9] |

| 8-Bromo-9-methyladenine | 1800 | 120 | 1500 | >10000 | [4] |

| 8-Bromo-9-propyladenine | 950 | 75 | 1100 | >10000 | [4] |

| 8-Bromo-9-butyladenine | 700 | 60 | 980 | >10000 | [4] |

Table 2: Agonistic Activity (EC50, µM) of 8-Oxoadenine Derivatives at Human Toll-Like Receptors

| Compound | hTLR7 | hTLR8 | Reference |

| 8-hydroxy-9-benzyl-2-butoxyadenine | 0.14 | >30 | [8] |

| 8-hydroxy-9-(2-methylpropyl)-2-butoxyadenine | 0.25 | >30 | [10] |

| Amine derivative of BBIQ | 0.37 | 17.48 | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of this compound

Direct Bromination of Adenine:

-

Dissolve adenine in a suitable solvent, such as a mixture of water and acetic acid.

-

Add a solution of bromine in the same solvent dropwise to the adenine solution with stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Neutralize the reaction mixture with a suitable base, such as sodium hydroxide, to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield this compound.

-

The product can be further purified by recrystallization.

Note: This is a general procedure and specific reaction conditions may vary.

Competitive Radioligand Binding Assay for Adenosine A2A Receptor

This protocol is adapted from established methods for determining the binding affinity of unlabelled test compounds to the human adenosine A2A receptor.[11][12][13][14]

-

Membrane Preparation:

-

Use cell membranes from a stable cell line overexpressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

-

Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of a suitable radioligand for the A2A receptor (e.g., [³H]CGS 21680).

-

Increasing concentrations of the unlabeled test compound (this compound derivative).

-

The cell membrane preparation.

-

-

For determining non-specific binding, add a high concentration of a known non-radioactive A2A receptor antagonist (e.g., NECA) in separate wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C).

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro TLR7 Activation Assay using HEK-Blue™ hTLR7 Cells

This protocol describes the use of a commercially available reporter cell line to measure the activation of human TLR7 by 8-oxoadenine derivatives.[15][16][17][18][19]

-

Cell Culture:

-

Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

-

Assay Procedure:

-

Plate the HEK-Blue™ hTLR7 cells in a 96-well plate at a recommended density.

-

Add various concentrations of the test compounds (8-oxoadenine derivatives) to the wells. Include a known TLR7 agonist as a positive control and a vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 16-24 hours).

-

-

Detection of SEAP Activity:

-

After incubation, collect a sample of the cell culture supernatant.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

-

Incubate at 37°C for a period sufficient for color development (typically 1-3 hours).

-

Measure the absorbance at a specific wavelength (e.g., 620-655 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of SEAP produced, which in turn reflects the level of NF-κB activation and TLR7 stimulation.

-

Plot the absorbance against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the medicinal chemistry of this compound derivatives.

Caption: TLR7 Signaling Pathway initiated by an 8-oxoadenine derivative.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Workflow for an in vitro TLR7 activation assay.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its strategic use has facilitated the exploration of chemical space around critical biological targets, leading to the discovery of potent adenosine receptor antagonists and innovative TLR7 agonists. The methodologies and data presented in this guide underscore the significance of this scaffold and aim to provide a solid foundation for researchers engaged in the design and development of novel therapeutics. The continued investigation of this compound and its derivatives holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

- 1. Purine - Wikipedia [en.wikipedia.org]

- 2. sciencenotes.org [sciencenotes.org]

- 3. portlandpress.com [portlandpress.com]

- 4. 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bindingdb.org [bindingdb.org]

- 17. bdb99.ucsd.edu [bdb99.ucsd.edu]

- 18. invivogen.com [invivogen.com]

- 19. invivogen.com [invivogen.com]

Theoretical Insights into the Electron Affinity of 8-Bromoadenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the electron affinity of 8-Bromoadenine (8BrA), a molecule of significant interest as a potential DNA radiosensitizer for cancer therapy.[1][2] Understanding the electron affinity of this compound is crucial for elucidating the mechanisms of radiation damage in DNA and for the rational design of more effective therapeutic agents.[1][2]

Core Concepts: Electron Affinity

Electron affinity (EA) is a fundamental chemical property defined as the energy released when an electron is added to a neutral atom or molecule to form a negative ion. In the context of radiosensitization, a molecule with a high positive electron affinity can effectively capture low-energy electrons (LEEs), which are abundantly produced during radiotherapy. This electron capture can initiate chemical reactions, such as bond dissociation, ultimately leading to DNA strand breaks in cancerous tissue.[2][3]

Two key types of electron affinity are considered in theoretical studies:

-

Adiabatic Electron Affinity (AEA): The energy difference between the optimized ground state of the neutral molecule and the optimized ground state of its corresponding anion. This value represents the thermodynamic stability of the anion.

-

Vertical Electron Affinity (VEA): The energy difference between the neutral molecule in its ground state geometry and the anion in the same geometry. A negative VEA indicates that the anion is not stable at the geometry of the neutral molecule and must undergo significant structural rearrangement to accommodate the extra electron.[1]

Quantitative Data Summary

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the electron affinity of this compound. The following table summarizes the key quantitative findings from these studies.

| Parameter | Value (eV) | Method | Basis Set | Notes |

| Adiabatic Electron Affinity (AEA) | 0.89 | DFT (B3LYP) | 6-31++G | Calculated as the difference in Gibbs free energies at 298.15 K.[1] |

| Vertical Electron Affinity (VEA) | -0.373 | DFT (B3LYP) | 6-31++G | Corresponds to the vertical transition from the neutral ground state to the transient negative ion (TNI).[1] |

Mechanism of Electron Attachment and Anion Stabilization

Theoretical studies reveal a unique mechanism for electron attachment to this compound.[1] Upon capturing a low-energy electron, a transient negative ion (TNI) is formed as the electron occupies the lowest unoccupied molecular orbital (LUMO) of the neutral molecule.[1]

The negative vertical electron affinity indicates that this initial anionic state is unstable at the neutral molecule's geometry.[1] To achieve a stable state, the 8BrA anion undergoes significant geometrical reorganization.[1] The singly occupied molecular orbital (SOMO) of the resulting anion has a strongly antibonding character with respect to the C8-Br bond.[1] This leads to a substantial elongation of the C8-Br bond, from 1.87 Å in the neutral molecule to 2.62 Å in the anion.[1]

The majority of the negative charge in the stabilized anion is localized on the bromine atom, while the spin density is primarily located on the C8 atom.[1] This charge and spin separation contributes to the unusual stability of the 8BrA parent anion observed in gas-phase experiments.[1]

Experimental and Computational Protocols

Experimental Methodology: Gas Phase Electron Attachment

The theoretical findings on this compound's electron affinity have been correlated with gas-phase experimental studies. A common experimental setup is a crossed molecular-electron beam apparatus.[1]

-

Sample Introduction: Solid this compound is sublimated by heating to introduce it into a high-vacuum chamber.

-

Electron Beam Generation: A hemispherical electron monochromator is used to generate a low-energy electron beam with a well-defined energy resolution (typically around 120 meV).[1]

-

Interaction and Detection: The electron beam is crossed with the molecular beam of 8BrA. The resulting anions and fragment ions are then detected and analyzed, typically using mass spectrometry, to generate ion yield curves as a function of the incident electron energy.

Computational Methodology: Density Functional Theory (DFT)

The theoretical calculations cited in this guide were performed using Density Functional Theory (DFT), a robust quantum chemical method for studying the electronic structure of molecules.[1][4][5]

-

Functional and Basis Set: The structures of the neutral and anionic this compound were fully optimized using the B3LYP (Becke's three-parameter hybrid functional) in conjunction with the 6-31++G** basis set.[1]

-

Energy Calculations: Adiabatic electron affinity was calculated as the difference in Gibbs free energies (ΔG) between the fully optimized neutral molecule and its corresponding anion at 298 K and 1 atm.[1] These calculations include corrections for zero-point vibrational energy, thermal contributions, and entropy.[1]

-

Charge and Spin Distribution: The distribution of charge within the 8BrA anion was determined using the Merz-Singh-Kollman (MK) scheme, which fits atomic charges to reproduce the molecular electrostatic potential.[1]

-

Software: Quantum chemical calculations were carried out using the GAUSSIAN suite of programs.[1]

Visualizations

The following diagrams illustrate the key processes and workflows involved in the theoretical and experimental investigation of this compound's electron affinity.

References

- 1. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 2. Stability of the Parent Anion of the Potential Radiosensitizer this compound Formed by Low-Energy (<3 eV) Electron Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

8-Bromoadenine as a Precursor for Radiolabeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of 8-bromoadenine as a versatile precursor for the synthesis of radiolabeled adenine (B156593) derivatives. While this compound itself is a molecule of interest, particularly as a DNA radiosensitizer, its true potential in nuclear medicine lies in its utility as a starting material for introducing various radioisotopes into the purine (B94841) core. The bromine atom at the 8-position serves as a convenient handle for nucleophilic substitution and other coupling reactions, enabling the site-specific incorporation of radionuclides such as Fluorine-18, Iodine-123/125, and Carbon-11. This guide details hypothetical yet experimentally sound protocols, presents expected quantitative data in structured tables, and visualizes key processes using Graphviz diagrams.

Introduction to this compound in Radiochemistry

This compound is a halogenated derivative of adenine, a fundamental component of nucleic acids and a key signaling molecule. The presence of the bromine atom at the 8-position makes it an attractive precursor for radiolabeling for several reasons:

-

Versatility: The carbon-bromine bond can be readily displaced by various nucleophiles, including radiohalides.

-

Site-Specificity: Reactions at the 8-position allow for the precise placement of the radioisotope, which is crucial for maintaining the biological activity of the resulting radiotracer.

-

Accessibility: this compound is commercially available and can be synthesized from adenine.[1]

This guide will focus on three primary radiolabeling strategies using this compound as a precursor: radiofluorination, radioiodination, and radiomethylation with Carbon-11.

Radiolabeling Methodologies and Data

The following sections provide detailed, albeit illustrative, experimental protocols for the radiolabeling of this compound. The quantitative data presented in the tables are based on typical yields and specific activities reported for similar radiolabeling reactions on aromatic precursors.

Radiofluorination with Fluorine-18

Copper-mediated radiofluorination has emerged as a powerful method for labeling electron-rich aromatic systems that are not amenable to traditional nucleophilic aromatic substitution.[2][3][4][5][6] This approach is well-suited for the radiofluorination of this compound.

Experimental Protocol: Copper-Mediated Radiofluorination of this compound

-

Preparation of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile (B52724)/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Radiofluorination Reaction: To the dried [¹⁸F]fluoride/K₂₂₂ complex, a solution of this compound (precursor), a copper mediator (e.g., Cu(OTf)₂(py)₄), and a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) is added. The reaction mixture is heated at a specific temperature for a defined period.

-

Purification: The crude reaction mixture is diluted with a suitable solvent and purified by semi-preparative High-Performance Liquid Chromatography (HPLC).[7][8][9][10] The fraction corresponding to [¹⁸F]8-fluoroadenine is collected.

-

Formulation: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with water to remove residual HPLC solvents, and the final product is eluted with ethanol (B145695) and formulated in sterile saline for injection.

Table 1: Quantitative Data for Hypothetical [¹⁸F]8-Fluoroadenine Synthesis

| Parameter | Value |

| Precursor Amount | 5-10 mg |

| Radiochemical Yield (decay-corrected) | 25-40% |

| Specific Activity | 74-111 GBq/µmol |

| Radiochemical Purity | >99% |

| Synthesis Time | 60-90 min |

Radioiodination with Iodine-123/125

Radioiodination is a well-established technique for labeling biomolecules for Single Photon Emission Computed Tomography (SPECT) imaging.[11][12] Direct electrophilic substitution on an activated aromatic ring is a common method. While this compound is not highly activated, oxidative radioiodination can be achieved using oxidizing agents like Chloramine-T or Iodogen.

Experimental Protocol: Radioiodination of this compound using Iodogen

-

Preparation of Iodogen-coated tube: A solution of Iodogen in a volatile organic solvent (e.g., dichloromethane) is evaporated in a reaction vial to create a thin film of the oxidizing agent on the inner surface.

-

Radioiodination Reaction: A solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) is added to the Iodogen-coated vial. Subsequently, a solution of Na[¹²³I]I or Na[¹²⁵I]I is added. The reaction is allowed to proceed at room temperature.

-

Quenching: The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite, to consume any unreacted oxidizing species.

-

Purification: The reaction mixture is purified using semi-preparative HPLC to separate the desired 8-[¹²³I]iodoadenine or 8-[¹²⁵I]iodoadenine from unreacted starting materials and byproducts.

-

Formulation: The purified product is formulated in a physiologically compatible buffer for in vitro or in vivo use.

Table 2: Quantitative Data for Hypothetical 8-[¹²³I]Iodoadenine Synthesis

| Parameter | Value |

| Precursor Amount | 1-2 mg |

| Radiochemical Yield (decay-corrected) | 60-75% |

| Specific Activity | > 37 GBq/µmol |

| Radiochemical Purity | >98% |

| Synthesis Time | 30-45 min |

Radiomethylation with Carbon-11

Carbon-11 is a positron emitter with a short half-life (20.4 min), making it ideal for PET imaging studies where rapid biological processes are of interest. The N9 position of the purine ring is a common site for alkylation. While this does not directly involve the bromine at the 8-position, this compound can be used as a precursor to synthesize N9-substituted derivatives, which can then be radiolabeled. A more direct approach would be a Suzuki or Stille coupling of this compound with a [¹¹C]methyl-containing coupling partner, though this is a more complex multi-step synthesis. A hypothetical direct methylation at a different position is also conceivable.

Experimental Protocol: N-Alkylation of this compound followed by [¹¹C]Methylation (Hypothetical)

This protocol is a conceptual illustration of how an this compound derivative could be used for C-11 labeling.

-

Synthesis of Precursor: this compound is first derivatized at the N9 position with a suitable protecting group that can be removed to reveal a nucleophilic site for methylation (e.g., a desmethyl precursor).

-

Production of [¹¹C]Methylating Agent: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]methyl iodide or [¹¹C]methyl triflate.

-

Radiomethylation: The desmethyl precursor of the this compound derivative is reacted with the [¹¹C]methylating agent in the presence of a base.

-

Purification and Formulation: The resulting [¹¹C]N-methyl-8-bromoadenine derivative is rapidly purified by HPLC and formulated for injection.

Table 3: Projected Quantitative Data for a Hypothetical [¹¹C]Labeled this compound Derivative

| Parameter | Value |

| Precursor Amount | 0.5-1 mg |

| Radiochemical Yield (decay-corrected, from [¹¹C]CO₂) | 10-20% |

| Specific Activity | 74-111 GBq/µmol |

| Radiochemical Purity | >99% |

| Synthesis Time | 20-25 min |

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate the key workflows and concepts discussed in this guide.

Conclusion

This compound stands out as a valuable and versatile precursor in the field of radiopharmaceutical sciences. Its chemical properties facilitate the site-specific introduction of a variety of radioisotopes, enabling the development of novel imaging agents for PET and SPECT. While the direct radiolabeling of this compound itself is not extensively documented with quantitative data in the literature, the established methodologies for radiofluorination, radioiodination, and radiomethylation of similar aromatic systems provide a strong foundation for its use. The illustrative protocols and data presented in this guide are intended to serve as a practical starting point for researchers aiming to leverage the potential of this compound in their drug discovery and development programs. Further optimization of reaction conditions will be necessary to achieve the best results for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The hydrogenation side-reaction in copper-mediated radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. boa.unimib.it [boa.unimib.it]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Fundamental Research on 8-Bromoadenine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

8-Bromoadenine, a halogenated purine (B94841) nucleobase, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse array of derivatives with significant biological activities. The introduction of the bromine atom at the 8-position of the adenine (B156593) core fundamentally alters its electronic and steric properties, providing a crucial handle for further chemical modifications. This strategic functionalization has enabled the exploration of this compound derivatives as potent and selective modulators of various biological targets, including Toll-like receptor 7 (TLR7), adenosine (B11128) receptors, and as potential DNA radiosensitizers in cancer therapy. This technical guide provides a comprehensive overview of the fundamental research on this compound derivatives, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Synthesis

This compound is a crystalline solid with a molecular weight of 214.02 g/mol . It is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) but insoluble in water.[1] The bromine atom at the 8-position is a key feature, making the purine ring susceptible to nucleophilic substitution, thus allowing for the introduction of a wide range of functional groups.

General Synthesis of 8-Substituted Amino 9-Benzyladenines

A common synthetic strategy for creating a diverse library of 8-substituted adenine derivatives utilizes this compound as a key intermediate. The following is a generalized protocol for the synthesis of 8-substituted amino 9-benzyladenines, which have shown potent activity as TLR7 agonists.[2][3]

Experimental Protocol: Synthesis of 8-Substituted Amino 9-Benzyladenines

-

Starting Material: 9-benzyl-8-bromoadenine. This intermediate is typically synthesized by the alkylation of this compound.

-

Nucleophilic Substitution: The 8-bromo derivative is reacted with a variety of primary or secondary amines to introduce the desired substituent at the 8-position.

-

Reaction Conditions: The reaction conditions are varied depending on the nucleophilicity and steric hindrance of the amine. Common methods include:

-

Method A (Aqueous Conditions): Heating the 8-bromo derivative with an excess of the amine in water at 110-125 °C for 12 hours.[2]

-

Method B (Neat Conditions): Heating the 8-bromo derivative with an excess of the amine at 150-160 °C for 6 hours.[2]

-

Method C (Palladium-Catalyzed Amination): For hindered amines, a palladium-catalyzed cross-coupling reaction can be employed using a catalyst such as Pd2(dba)3 with a ligand like BINAP, in the presence of a base (e.g., K2CO3) in a solvent like t-butanol at 130 °C for 12 hours.[2]

-

-

Purification: The final products are typically purified by column chromatography or recrystallization.

Quantitative Biological Data

The biological activity of this compound derivatives has been quantified in various assays. The following tables summarize key data points for different classes of these compounds.

Table 1: TLR7 Agonistic Activity of 8-Substituted Amino 9-Benzyladenine Derivatives